molecular formula C17H21N3O B2757676 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1448137-63-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2757676
CAS No.: 1448137-63-0
M. Wt: 283.375
InChI Key: VPYPCTWINMHPFM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.375. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds structurally related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity due to their unique structural attributes, highlighting their potential in developing new antioxidant agents. The study detailed the effects of hydrogen bonding on the self-assembly process of these complexes, revealing intricate 1D and 2D supramolecular architectures supported by various hydrogen bonding interactions (Chkirate et al., 2019).

Antimicrobial and Antifungal Applications

Further research into pyrazole-acetamide derivatives has shown promising antimicrobial and antifungal activities. Compounds similar to this compound have been synthesized and tested against various strains of bacteria and fungi. These studies contribute to the ongoing search for new antimicrobial agents, particularly those with novel mechanisms of action and resistance profiles. The effectiveness of these compounds against Candida albicans, among others, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL, suggests a significant potential for medical application in treating fungal infections (Maruoka et al., 2008).

Material Science and Photovoltaic Efficiency

The synthesis and study of benzothiazolinone acetamide analogs, which share functional groups with this compound, have revealed their potential in material science, particularly in applications related to dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable as photosensitizers in DSSCs. Their spectroscopic and quantum mechanical properties have been thoroughly investigated, providing a foundation for future research aimed at enhancing the efficiency and stability of photovoltaic materials (Mary et al., 2020).

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-4-3-5-13(8-12)9-17(21)18-11-15-10-16(14-6-7-14)20(2)19-15/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYPCTWINMHPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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